Lipophilicity Advantage vs. Unsubstituted Dibenzofuran
The 3-(3-phenoxypropoxy) substituent significantly elevates the lipophilicity of the dibenzofuran scaffold, producing a calculated LogP of 5.43 compared to the unsubstituted dibenzofuran LogP of approximately 3.4 . This difference of ~2.03 log units translates to over a 100-fold increase in octanol-water partition coefficient, which is a critical determinant for membrane permeability and CNS penetration potential. The unsubstituted core cannot achieve the hydrophobicity range required for targets in lipid-rich environments without additional synthetic derivatization.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.43 |
| Comparator Or Baseline | Dibenzofuran (unsubstituted core): LogP ~3.4 |
| Quantified Difference | Δ LogP ≈ +2.03 (approximately 107-fold higher partition coefficient) |
| Conditions | In silico calculation (Chemsrc database) |
Why This Matters
A 100-fold difference in lipophilicity can fundamentally alter compound distribution in biological assays and in vivo models, making this compound specifically suitable for applications requiring high membrane permeability where generic dibenzofurans would fail.
